2-Trichlorosilylbicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUGJGVGEWHETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885019 | |
| Record name | Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-29-9 | |
| Record name | 2-(Trichlorosilyl)bicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18245-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane, 2-(trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-2-yltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 2 Trichlorosilylbicyclo 2.2.1 Heptane and Its Derivatives
Direct Hydrosilylation of Bicyclo[2.2.1]heptenes with Trichlorosilane (B8805176)
Direct hydrosilylation is a powerful and atom-economical method for the formation of silicon-carbon bonds. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. In the context of bicyclo[2.2.1]heptene, also known as norbornene, the reaction with trichlorosilane (HSiCl₃) yields 2-trichlorosilylbicyclo[2.2.1]heptane.
Regioselective and Stereoselective Aspects of Trichlorosilane Addition
The addition of trichlorosilane to the norbornene scaffold is characterized by distinct regioselective and stereoselective outcomes. The regioselectivity of the addition is influenced by the electronic and steric environment of the double bond. In the case of unsubstituted norbornene, the two carbon atoms of the double bond are electronically similar, leading to the potential for two regioisomers. However, the steric hindrance of the bicyclic framework plays a significant role in directing the incoming trichlorosilyl (B107488) group.
Stereoselectivity is a critical aspect of this reaction. The rigid, bridged structure of norbornene dictates that the addition of the trichlorosilyl group and the hydrogen atom can occur from either the exo or the endo face of the molecule. Experimental and computational studies have investigated the factors governing this stereochemical outcome. rsc.orgbeilstein-archives.org The choice of catalyst, solvent, and reaction conditions can significantly influence the ratio of exo to endo products.
Mechanistic Pathways of Catalytic Hydrosilylation (e.g., radical, platinum-catalyzed)
The mechanism of catalytic hydrosilylation can proceed through several pathways, with the most common being those catalyzed by transition metals, particularly platinum complexes, and radical-initiated processes.
Platinum-Catalyzed Hydrosilylation: The Chalk-Harrod mechanism is a widely accepted model for platinum-catalyzed hydrosilylation. This mechanism involves the oxidative addition of the Si-H bond of trichlorosilane to the platinum(0) catalyst, followed by the coordination of the norbornene double bond. Subsequent migratory insertion of the olefin into the Pt-Si or Pt-H bond, followed by reductive elimination, yields the final product and regenerates the active catalyst.
Radical-Initiated Hydrosilylation: In the absence of a metal catalyst, hydrosilylation can be initiated by radical initiators, such as peroxides or UV light. This free-radical chain reaction involves the abstraction of a hydrogen atom from trichlorosilane to form a trichlorosilyl radical (•SiCl₃). This radical then adds to the norbornene double bond, generating a carbon-centered radical. The subsequent abstraction of a hydrogen atom from another molecule of trichlorosilane propagates the chain and forms the desired this compound.
Recent advancements have also explored the use of other transition metals like cobalt, nickel, and manganese as catalysts for hydrosilylation, offering alternative mechanistic pathways and selectivities. nih.govchemrxiv.org
Synthesis of Mono- and Bis-Trichlorosilylated Bicyclo[2.2.1]heptanes and Their Isomers
The reaction conditions can be controlled to favor the formation of either mono- or bis-trichlorosilylated products. The synthesis of monosubstituted this compound is typically achieved by using a stoichiometric or slight excess of norbornene relative to trichlorosilane.
The synthesis of bis-trichlorosilylated bicyclo[2.2.1]heptanes can be accomplished by reacting norbornadiene with an excess of trichlorosilane. This reaction can lead to a mixture of isomers, including 2,3-, 2,5-, and 2,7-bis(trichlorosilyl)bicyclo[2.2.1]heptane, depending on the reaction conditions and the catalytic system employed. The relative ratios of these isomers are influenced by both steric and electronic factors, as well as the potential for rearrangements under the reaction conditions.
| Product | Reactants | Catalyst/Initiator | Key Features |
| This compound | Bicyclo[2.2.1]heptene, Trichlorosilane | Platinum complexes, Radical initiators | Mono-silylated product. Stereoselectivity (exo/endo) is a key consideration. |
| Bis(trichlorosilyl)bicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptadiene, Trichlorosilane | Platinum complexes | Can yield a mixture of isomers (2,3-, 2,5-, 2,7-). |
Strategies Involving Diels-Alder Reactions for Bicyclo[2.2.1]heptane Framework Assembly
An alternative and highly versatile approach to synthesizing this compound and its derivatives involves the construction of the bicyclic framework through a Diels-Alder reaction. pearson.comepa.govscientific.netresearchgate.netacs.org This [4+2] cycloaddition reaction is a cornerstone of organic synthesis for forming six-membered rings.
Cyclopentadiene (B3395910) and Olefinic Precursors in Norbornene Formation
The archetypal Diels-Alder reaction for the synthesis of the norbornene skeleton involves the reaction of cyclopentadiene (the diene) with an appropriate dienophile. pearson.comscientific.net To introduce the trichlorosilyl group, a dienophile containing this functionality is required. For example, vinyltrichlorosilane can serve as the dienophile, reacting with cyclopentadiene to directly form 2-trichlorosilylbicyclo[2.2.1]hept-5-ene. Subsequent hydrogenation of the remaining double bond would then yield the target molecule, this compound.
This strategy allows for the pre-installation of the trichlorosilyl group onto the dienophile, providing a direct route to the functionalized bicyclic system. The stereochemistry of the Diels-Alder reaction typically favors the formation of the endo isomer due to secondary orbital interactions, although the exo isomer can also be formed, and the ratio can be influenced by reaction conditions.
| Diene | Dienophile | Product |
| Cyclopentadiene | Vinyltrichlorosilane | 2-Trichlorosilylbicyclo[2.2.1]hept-5-ene |
Post-Cycloaddition Functionalization for Trichlorosilyl Group Introduction
For instance, norbornene can be synthesized via the Diels-Alder reaction of cyclopentadiene and ethylene. pearson.com The resulting norbornene can then be subjected to a hydrosilylation reaction with trichlorosilane, as described in section 2.1. This two-step sequence provides an alternative pathway to this compound.
Furthermore, other functional groups can be incorporated into the norbornene framework during the Diels-Alder reaction, which can then be chemically transformed to introduce the trichlorosilyl group. This post-cycloaddition functionalization offers a high degree of flexibility in designing complex derivatives of this compound. nih.gov
Stereochemical Control in Diels-Alder Routes to Substituted Norbornanes
The Diels-Alder reaction is a powerful tool for the construction of the norbornane (B1196662) skeleton. numberanalytics.com The reaction of a dienophile with cyclopentadiene can lead to two possible stereoisomeric products: the endo and the exo adducts. stackexchange.commasterorganicchemistry.com The endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions. stackexchange.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.com
In the context of silyl-substituted norbornanes, the stereochemical outcome of the Diels-Alder reaction is influenced by the nature of the substituents on both the diene and the dienophile. For instance, the reaction of silyloxydienes with acyclic α,β-unsaturated ketones and N-acyloxazolidinones has been shown to be highly dependent on the substitution pattern, with high exo selectivity observed in certain cases. nih.gov
The table below summarizes the general principles of stereochemical control in Diels-Alder reactions leading to substituted norbornanes.
| Factor | Influence on Stereoselectivity | Rationale |
| Reaction Temperature | Lower temperatures favor the kinetic (endo) product. Higher temperatures can lead to the thermodynamic (exo) product. | The Diels-Alder reaction is reversible at elevated temperatures, allowing for equilibration to the more stable isomer. masterorganicchemistry.com |
| Secondary Orbital Interactions | Stabilize the endo transition state. | Favorable overlap between the orbitals of the substituent on the dienophile and the developing double bond in the diene. stackexchange.com |
| Steric Hindrance | Disfavors the endo product, making the exo product more stable. | The bicyclic structure of the endo isomer can lead to steric clash between the substituent and the rest of the molecule. stackexchange.com |
| Lewis Acid Catalysis | Generally increases the endo selectivity and reaction rate. | Coordination of the Lewis acid to the dienophile enhances secondary orbital interactions and lowers the activation energy. nih.govnih.gov |
| Solvent Effects | The polarity and hydrogen-bonding ability of the solvent can influence the endo/exo ratio. | Solvents can stabilize or destabilize the transition states leading to the different isomers. rsc.org |
Indirect and Convergent Synthetic Approaches
Beyond the direct cycloaddition approach, indirect and convergent synthetic strategies offer alternative pathways to this compound and its derivatives, particularly for introducing greater structural complexity.
Transformation of Other Halosilanes or Organometallic Intermediates
One plausible indirect route involves the use of organometallic intermediates derived from the norbornane skeleton. For instance, the reaction of a 2-norbornyl Grignard reagent (2-bicyclo[2.2.1]heptylmagnesium bromide) with an excess of silicon tetrachloride (SiCl₄) could, in principle, yield this compound. gelest.com This approach relies on the nucleophilic character of the Grignard reagent to displace a chloride ion from the silicon center. However, controlling the extent of alkylation on the silicon tetrachloride to favor the monosubstituted product over di-, tri-, and tetra-substituted silanes can be challenging. google.com
Similarly, the reaction of 2-norbornyllithium with silicon tetrachloride represents another potential synthetic avenue. core.ac.uk Organolithium reagents are generally more reactive than their Grignard counterparts, which could influence the product distribution.
Another conceivable strategy is the transformation of a pre-existing silyl-substituted norbornane. For example, if a norbornane with a different halosilyl group (e.g., -SiR₂Cl) were available, halogen exchange reactions could potentially be employed to generate the trichlorosilyl functionality.
A well-documented alternative for the synthesis of the unsaturated analogue, 2-trichlorosilyl-5-norbornene, is the hydrosilylation of norbornadiene with trichlorosilane. nih.gov This reaction, often catalyzed by transition metals, can exhibit high stereoselectivity, favoring the exo isomer. nih.gov Subsequent hydrogenation of the double bond would then yield the saturated this compound.
The following table outlines potential indirect synthetic routes.
| Precursor 1 | Precursor 2 | Product | Reaction Type | Key Considerations |
| 2-Norbornylmagnesium halide | Silicon tetrachloride | This compound | Grignard Reaction | Control of over-alkylation. gelest.comgoogle.com |
| 2-Norbornyllithium | Silicon tetrachloride | This compound | Organolithium Reaction | High reactivity may lead to multiple substitutions. core.ac.uk |
| Norbornadiene | Trichlorosilane | exo-2-Trichlorosilyl-5-norbornene | Hydrosilylation | Requires subsequent hydrogenation to the saturated product. nih.gov |
Multistep Synthetic Sequences for Structural Complexity
The trichlorosilyl group in this compound serves as a versatile functional handle for elaboration into more complex molecular architectures. The silicon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of organic functionalities.
For example, reaction with alcohols or amines can lead to the corresponding alkoxysilanes or aminosilanes. These derivatives can then be employed as building blocks in further synthetic transformations. The rigid norbornane scaffold ensures that the appended functionalities are held in a well-defined spatial arrangement, which is a desirable feature in the design of ligands for catalysis, molecular recognition systems, and biologically active molecules. researchgate.net
While specific multistep syntheses starting directly from this compound are not extensively detailed in the surveyed literature, the general principles of organosilicon chemistry suggest numerous possibilities. The conversion of the trichlorosilyl group into a trifluorosilyl or a trialkoxysilyl group can modulate the reactivity and solubility of the molecule, facilitating its use in subsequent steps.
Furthermore, the norbornane skeleton itself can be functionalized through various C-H activation or radical-based reactions, although the presence of the silyl (B83357) group might influence the regioselectivity of such transformations. rsc.org The combination of modifying the silyl group and functionalizing the hydrocarbon framework opens up a vast chemical space for the creation of novel and complex molecules based on the 2-silylbicyclo[2.2.1]heptane motif. researchgate.netgoogle.com
Reactivity and Reaction Chemistry of 2 Trichlorosilylbicyclo 2.2.1 Heptane
Transformations at the Trichlorosilyl (B107488) Moiety
The chemistry of 2-trichlorosilylbicyclo[2.2.1]heptane is largely dominated by the highly reactive trichlorosilyl group. The silicon-chlorine bonds are susceptible to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.
Hydrolysis and Condensation Reactions to Form Silanols and Oligomeric/Polymeric Siloxanes
The trichlorosilyl group of this compound is highly susceptible to hydrolysis. In the presence of water, the three silicon-chlorine bonds are sequentially replaced by hydroxyl groups, leading to the formation of the corresponding silanetriol, 2-bicyclo[2.2.1]heptylsilanetriol. This reaction proceeds rapidly due to the high electrophilicity of the silicon atom and the favorable leaving group ability of the chloride ion.
The resulting silanetriol is often an unstable intermediate that readily undergoes intermolecular condensation reactions. In these processes, a hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a molecule of water to form a silicon-oxygen-silicon (siloxane) bond. This process can continue, leading to the formation of oligomeric and polymeric siloxanes.
A significant outcome of this condensation is the formation of Polyhedral Oligomeric Silsesquioxanes (POSS). bohrium.comnih.govmdpi.com These are well-defined, cage-like nanostructures with an inorganic silica (B1680970) core and organic groups, in this case, the bicyclo[2.2.1]heptyl group, at the corners. The general formula for these silsesquioxanes is (RSiO_1.5_)n, where R is the norbornyl group. The rigid and bulky nature of the bicyclo[2.2.1]heptane substituent can direct the condensation process to favor the formation of specific cage structures.
Table 1: Products from Hydrolysis and Condensation
| Reactant | Conditions | Intermediate Product | Final Products |
|---|
Nucleophilic Substitutions and Derivatizations at the Silicon Center
The electrophilic silicon atom in this compound is a prime target for nucleophilic attack. A wide array of nucleophiles can displace the chloride ions, allowing for extensive derivatization at the silicon center. This class of reaction typically proceeds via a nucleophilic substitution mechanism (S_N_2@Si). acs.org
Common nucleophiles used in these transformations include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that can replace one, two, or all three chlorine atoms with alkyl or aryl groups. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The extent of substitution can often be controlled by the stoichiometry of the organometallic reagent used.
Alkoxides and Phenoxides: Reaction with alcohols (R-OH) or phenols (Ar-OH) in the presence of a base, or with their corresponding sodium or potassium salts (R-ONa, Ar-OK), yields alkoxysilanes or aryloxysilanes.
Amines: Primary and secondary amines can displace the chlorine atoms to form aminosilanes.
These derivatization reactions are crucial for tuning the properties of the molecule, for instance, by introducing new functional groups or by creating precursors for further synthetic transformations.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkyl/Aryl Carbanion | CH₃MgBr (Methylmagnesium bromide) | Methyl(2-bicyclo[2.2.1]heptyl)dichlorosilane |
| Alkoxide | NaOCH₂CH₃ (Sodium ethoxide) | Triethoxy(2-bicyclo[2.2.1]heptyl)silane |
Cross-Coupling and Other Metal-Catalyzed Reactions Involving the C-Si Bond
While transformations typically occur at the Si-Cl bonds, the carbon-silicon (C-Si) bond can also participate in metal-catalyzed cross-coupling reactions. The Hiyama coupling is a prominent example, involving the palladium-catalyzed reaction of an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org For this compound to be used in such a reaction, it typically requires activation. This is often achieved by converting the trichlorosilyl group into a more reactive species, such as a trifluorosilyl group, a silanol (B1196071), or a silanolate. nih.govnih.govnih.gov
The general mechanism for these palladium-catalyzed couplings involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from silicon to palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nobelprize.org The activation step is crucial for facilitating the transmetalation process.
These reactions are synthetically valuable as they allow the direct attachment of the bicyclo[2.2.1]heptyl moiety to various organic frameworks, including aryl, vinyl, and alkyl groups.
Intramolecular and Neighboring Group Effects on Silicon Reactivity
The bicyclo[2.2.1]heptane (norbornyl) group is not merely a passive substituent. Its rigid, strained structure exerts significant control over the reactivity of the attached trichlorosilyl group through both steric and electronic effects.
Influence of Bicyclo[2.2.1]heptane Topology on Electrophilic and Nucleophilic Processes
The rigid cage-like structure of the norbornyl group imposes considerable steric hindrance around the silicon center. This steric bulk can influence the rate and outcome of nucleophilic substitution reactions. Attack by a nucleophile can be directed to the less hindered face of the molecule.
Furthermore, the norbornyl framework is known for its ability to participate in reactions at adjacent centers, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgdalalinstitute.comnih.govlibretexts.org In processes that involve the development of positive charge on the silicon atom or the alpha-carbon, the C-C sigma bonds of the strained norbornyl framework can act as internal nucleophiles to stabilize the transition state. This can lead to enhanced reaction rates compared to analogous acyclic systems. For instance, in solvolysis reactions of 2-norbornyl derivatives, the rate for the exo isomer is significantly faster than the endo isomer, which is attributed to the participation of the C1-C6 bond in stabilizing the developing carbocationic center. wikipedia.org Similar effects can influence reactions at the silicon center attached to this framework.
Stereoelectronic Effects of the Norbornyl Group on Trichlorosilane (B8805176) Reactivity
Stereoelectronic effects are consequences of the spatial arrangement of orbitals and have a profound impact on reactivity. wikipedia.org The norbornyl group influences the reactivity of the trichlorosilyl moiety through several stereoelectronic mechanisms.
One of the most significant is the "silicon β-effect," where a silicon group stabilizes a positive charge on the β-carbon atom. Conversely, and more relevant here, is the stabilization of a positive charge that might develop on the α-carbon (the carbon directly attached to silicon) during certain reaction pathways. This stabilization occurs through hyperconjugation, where the electrons in the C-Si σ-bond overlap with the empty p-orbital of the carbocation. The rigid geometry of the norbornyl system can either enhance or diminish this effect depending on the specific alignment of the orbitals.
The high electropositivity of silicon makes the C-Si bond a good σ-donor. baranlab.org The specific geometry of the norbornyl cage dictates the alignment of this C-Si bond with the reactive Si-Cl σ* antibonding orbitals. This alignment can influence the ease of nucleophilic attack at the silicon center. For example, the orientation of the bulky organic substituent can affect the trajectory of the incoming nucleophile in an S_N_2@Si reaction, potentially leading to different reaction rates for exo and endo isomers.
Table 3: Summary of Influences of the Bicyclo[2.2.1]heptane Group
| Effect | Description | Consequence on Reactivity |
|---|---|---|
| Steric Hindrance | The bulky, rigid cage structure physically blocks access to the silicon center. | Slows down reaction rates with bulky nucleophiles; can induce stereoselectivity. |
| Neighboring Group Participation | The σ-bonds of the strained ring can stabilize transition states with positive charge. | Can lead to significant rate enhancements (anchimeric assistance). |
| Stereoelectronic Effects | The fixed spatial orientation of the C-Si σ-bond influences orbital overlap with adjacent bonds. | Affects the stability of intermediates and transition states through effects like hyperconjugation. |
Synthesis of Diverse Organosilicon Compounds and Norbornyl Analogues
The reactivity of the silicon-chlorine bonds in this compound is central to its utility as a synthetic building block. These bonds are susceptible to nucleophilic substitution, providing a straightforward pathway to a variety of derivatives.
Preparation of Functionalized Alkylsilanes and Alkoxysilanes
The conversion of this compound into functionalized alkylsilanes can be readily achieved through reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions proceed via nucleophilic substitution at the silicon center, replacing one or more chlorine atoms with alkyl or aryl groups. The stoichiometry of the organometallic reagent can be controlled to achieve mono-, di-, or tri-substitution, leading to a diverse range of products.
Table 1: Synthesis of Functionalized Alkylsilanes from this compound
| Reagent (R-MgX or R-Li) | Product |
| Methylmagnesium bromide | 2-(Trichloro-x-methylx-silyl)bicyclo[2.2.1]heptane |
| Ethylmagnesium chloride | 2-(Trichloro-x-ethylx-silyl)bicyclo[2.2.1]heptane |
| Phenylmagnesium bromide | 2-(Trichloro-x-phenylx-silyl)bicyclo[2.2.1]heptane |
Similarly, alkoxysilanes are synthesized by the alcoholysis of this compound. This reaction involves the displacement of chloride ions by alkoxy groups, typically in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of alcohol determines the nature of the resulting alkoxysilane.
Table 2: Synthesis of Alkoxysilanes from this compound
| Alcohol (R-OH) | Product |
| Methanol | 2-(Trimethoxysilyl)bicyclo[2.2.1]heptane |
| Ethanol | 2-(Triethoxysilyl)bicyclo[2.2.1]heptane |
| Isopropanol | 2-(Triisopropoxysilyl)bicyclo[2.2.1]heptane |
A patent describes that hydrosilylated reaction products, such as this compound, can be further reacted with an alcohol, indicating the general applicability of this method. nih.gov
Formation of Bicyclo[2.2.1]heptane-Appended Silane (B1218182) Reagents
This compound serves as a key starting material for the generation of more complex silane reagents that retain the bicyclo[2.2.1]heptane moiety. These reagents are valuable in organic synthesis and materials science due to the unique steric and electronic properties conferred by the norbornyl group. For instance, partial alkylation of the trichlorosilyl group can yield mixed chloro-alkyl-silanes, which can be used in subsequent reactions.
The synthesis of various norbornyl-substituted silanes has been reported, highlighting the versatility of the bicyclo[2.2.1]heptane framework in designing specific silane reagents. These compounds can be employed as protecting groups or as precursors for more complex molecular architectures.
Derivatization for Spectroscopic and Crystallographic Studies
To facilitate detailed structural analysis, this compound can be derivatized to introduce functionalities suitable for various analytical techniques. For spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), the introduction of groups with distinct spectral signatures can aid in structure elucidation and conformational analysis. The chemical structure of bicyclo[2.2.1]heptane derivatives is often determined by a combination of mass spectrometry, ¹H-NMR, and ¹³C-NMR. google.com
Structural Elucidation and Stereochemical Investigations of 2 Trichlorosilylbicyclo 2.2.1 Heptane Systems
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods is employed to elucidate the structure and conformation of 2-trichlorosilylbicyclo[2.2.1]heptane isomers. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for distinguishing between the exo and endo isomers.
In ¹H NMR, the chemical shifts and spin-spin coupling constants of the protons are highly sensitive to their spatial environment. The proton at the C2 position, which is directly attached to the carbon bearing the trichlorosilyl (B107488) group, is of particular diagnostic importance. Generally, in bicyclo[2.2.1]heptane systems, the chemical shift of an exo proton is expected to be at a different frequency compared to an endo proton due to anisotropic effects from the surrounding bonds. The coupling constants between the C2 proton and the adjacent bridgehead (C1) and methylene (B1212753) (C3) protons also differ significantly between the exo and endo isomers, reflecting their distinct dihedral angles.
Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming the stereochemistry. sapub.org A NOESY experiment reveals through-space interactions between protons that are in close proximity. For the endo isomer, a NOESY correlation is expected between the C2 proton and the protons on the C5 and C6 bridge. Conversely, for the exo isomer, such a correlation would be absent, and instead, correlations to other nearby protons would be observed. sapub.orgsfu.ca
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shift of the C2 carbon, as well as the other carbons in the bicyclic system, will be influenced by the stereochemistry of the trichlorosilyl substituent.
Illustrative ¹H NMR Data for this compound Isomers
Please note: The following data is hypothetical and intended for illustrative purposes based on known trends in similar bicyclic systems.
| Proton | Expected Chemical Shift (ppm) - exo-isomer | Expected Chemical Shift (ppm) - endo-isomer |
| H1 (bridgehead) | ~2.3 | ~2.5 |
| H2 | ~1.8 | ~2.1 |
| H3 (exo) | ~1.6 | ~1.7 |
| H3 (endo) | ~1.1 | ~1.2 |
| H4 (bridgehead) | ~2.2 | ~2.4 |
| H5, H6 (exo) | ~1.5 | ~1.6 |
| H5, H6 (endo) | ~1.3 | ~1.4 |
| H7 (syn) | ~1.4 | ~1.5 |
| H7 (anti) | ~1.2 | ~1.3 |
Illustrative ¹³C NMR Data for this compound Isomers
Please note: The following data is hypothetical and intended for illustrative purposes based on known trends in similar bicyclic systems.
| Carbon | Expected Chemical Shift (ppm) - exo-isomer | Expected Chemical Shift (ppm) - endo-isomer |
| C1 (bridgehead) | ~42 | ~43 |
| C2 | ~45 | ~47 |
| C3 | ~30 | ~32 |
| C4 (bridgehead) | ~36 | ~37 |
| C5 | ~29 | ~28 |
| C6 | ~23 | ~22 |
| C7 | ~35 | ~34 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and structural analysis. For this compound, these techniques are particularly useful for identifying the presence of the trichlorosilyl group and characterizing the bicyclic framework.
The IR and Raman spectra will be dominated by C-H stretching and bending vibrations of the bicyclo[2.2.1]heptane skeleton. The Si-Cl bonds give rise to characteristic stretching and bending vibrations, typically in the lower frequency region of the spectrum (below 600 cm⁻¹). The exact positions of these bands can be subtly influenced by the exo or endo stereochemistry.
Expected Vibrational Frequencies for this compound
Please note: The following data is hypothetical and intended for illustrative purposes.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching (alkane) | 2850 - 3000 |
| C-H bending | 1350 - 1470 |
| Si-Cl stretching (asymmetric) | 580 - 650 |
| Si-Cl stretching (symmetric) | 450 - 550 |
| Si-Cl bending | 150 - 300 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, this peak would appear as a characteristic cluster of isotopic peaks, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.
The fragmentation of the molecular ion under electron ionization (EI) would likely involve cleavage of the C-Si bond or fragmentation of the bicyclic ring system. The loss of a chlorine radical or HCl are also plausible fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental formulas. Predicted collision cross-section data for various adducts of this compound have been calculated. sapub.org
Plausible Mass Spectrometric Fragments for this compound
Please note: The following data is hypothetical and intended for illustrative purposes.
| m/z | Possible Fragment |
| 228 | [C₇H₁₁³⁵Cl₂³⁷ClSi]⁺ (Molecular Ion Isotope) |
| 199 | [C₇H₁₁SiCl₂]⁺ (Loss of Cl) |
| 133 | [SiCl₃]⁺ |
| 95 | [C₇H₁₁]⁺ (Bicycloheptyl cation) |
Stereochemical Aspects of the Bicyclo[2.2.1]heptane Framework
The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton gives rise to distinct stereoisomers that often exhibit different physical, chemical, and biological properties.
The terms exo and endo are used to describe the relative stereochemistry of substituents on the bicyclo[2.2.1]heptane ring. The exo isomer has the substituent on the same side as the one-carbon bridge (C7), while the endo isomer has the substituent on the opposite side. This seemingly subtle difference in spatial arrangement can have a significant impact on the molecule's properties.
The thermodynamic stability of the exo and endo isomers can vary depending on the nature of the substituent. Steric interactions are often a key factor, with the less sterically hindered isomer typically being more stable. In the case of this compound, the bulky trichlorosilyl group may experience different steric repulsions in the exo and endo positions, which would influence the equilibrium ratio of the two isomers.
The reactivity of the isomers can also differ. The accessibility of the substituent for chemical reactions can be hindered in one isomer compared to the other. For instance, the approach of a reagent to an endo substituent may be sterically blocked by the overlying bicyclic framework.
The bicyclo[2.2.1]heptane framework is chiral, and substituents can introduce additional chiral centers. For chiral derivatives of this compound, it is often necessary to determine the enantiomeric purity (or enantiomeric excess, ee) and the absolute configuration of the stereocenters.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, is a common method for separating enantiomers and determining their relative amounts.
The determination of the absolute configuration is more challenging and often requires more advanced techniques. X-ray crystallography of a single crystal of a chiral derivative is the most definitive method for determining the absolute configuration. If a suitable crystal cannot be obtained, chiroptical methods such as circular dichroism (CD) spectroscopy can be employed. Additionally, the synthesis of the chiral molecule from a starting material of known absolute configuration can be used to infer the stereochemistry of the product. The use of chiral derivatizing agents, which react with the enantiomers to form diastereomers that can be distinguished by NMR spectroscopy, is another powerful technique for determining enantiomeric purity and, in some cases, assigning absolute configuration. researchgate.net
Conformational Analysis and Dynamic Behavior
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is a rigid and strained bicyclic structure that has been the subject of numerous stereochemical and conformational studies. The introduction of a bulky and electronically significant substituent, such as the trichlorosilyl group at the 2-position, introduces further complexity to its conformational landscape and dynamic behavior. This section delves into the conformational analysis of this compound, focusing on the inherent strain of the bicyclic core and the rotational dynamics of the trichlorosilyl substituent.
The bicyclo[2.2.1]heptane skeleton is characterized by significant internal strain, primarily due to deviations from ideal tetrahedral bond angles (angle strain) and eclipsed conformations along the C1-C2 and C3-C4 bonds (torsional strain). This inherent strain dictates the puckered nature of the six-membered rings, which adopt a boat-like conformation.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics (MM3 and MM4), are powerful tools for predicting the conformational preferences and geometric parameters of such systems. These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, from which puckering parameters can be derived. The presence of the bulky trichlorosilyl group at the 2-position is expected to influence the local geometry, potentially leading to a slight flattening or enhancement of the puckering of the substituted six-membered ring to alleviate steric strain.
The table below presents a comparative overview of typical puckering parameters for the parent bicyclo[2.2.1]heptane and hypothetical values for its 2-trichlorosilyl derivative, based on trends observed in other substituted systems. It is important to note that these values for the substituted compound are illustrative and await experimental or high-level computational verification.
| Compound | Puckering Amplitude (Å) | Method |
|---|---|---|
| Bicyclo[2.2.1]heptane | 0.74 | Gas-Phase Electron Diffraction |
| endo-2-Trichlorosilylbicyclo[2.2.1]heptane | Estimated ~0.72-0.76 | Hypothetical (based on computational models of related compounds) |
| exo-2-Trichlorosilylbicyclo[2.2.1]heptane | Estimated ~0.73-0.77 | Hypothetical (based on computational models of related compounds) |
The puckering is a dynamic process, and the molecule can undergo low-energy vibrations that interconvert slightly different puckered conformations. The trichlorosilyl substituent, depending on its endo or exo orientation, will experience different steric interactions with the rest of the bicyclic framework, which can subtly alter the potential energy surface of these puckering motions.
The rotation of the trichlorosilyl group around the C2-Si bond is a key dynamic process in this compound. This rotation is not free and is hindered by a rotational energy barrier arising from steric interactions between the chlorine atoms of the trichlorosilyl group and the adjacent hydrogen atoms on the bicyclic framework.
The conformational preferences of the trichlorosilyl group are determined by the relative energies of the staggered and eclipsed rotamers. Due to the steric bulk of the chlorine atoms, the staggered conformations, where the chlorine atoms are positioned between the hydrogen atoms on the C1 and C3 carbons, are expected to be the most stable.
The magnitude of the rotational barrier can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or computationally through ab initio or DFT calculations. While specific experimental data for this compound is not available, computational studies on the rotational barriers of silyl (B83357) groups in other alkanes provide a basis for estimation. The rotational barrier for a trichlorosilyl group is expected to be higher than that of a trimethylsilyl (B98337) group due to the larger van der Waals radius of chlorine compared to a methyl group.
The stereochemistry at the C2 position (endo vs. exo) will significantly impact the rotational barrier and the preferred conformations of the trichlorosilyl group. In the exo isomer, the trichlorosilyl group is directed away from the C5-C6 bridge, leading to less steric hindrance compared to the endo isomer, where it is oriented towards the bridge. Consequently, the rotational barrier in the endo isomer is expected to be higher.
The following table provides estimated rotational barriers for the trichlorosilyl group in the endo and exo isomers of this compound, based on computational studies of related organosilanes. These values are illustrative and highlight the expected trend.
| Isomer | Rotational Barrier (kcal/mol) | Computational Method |
|---|---|---|
| exo-2-Trichlorosilylbicyclo[2.2.1]heptane | Estimated 4-6 | DFT/ab initio (estimated) |
| endo-2-Trichlorosilylbicyclo[2.2.1]heptane | Estimated 6-8 | DFT/ab initio (estimated) |
The dynamic behavior of the trichlorosilyl group, including its rotational frequency, is temperature-dependent. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for the non-equivalent chlorine atoms or for protons in the bicyclic system that are differentially affected by the conformation of the silyl group. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals.
Computational and Theoretical Chemistry Studies on 2 Trichlorosilylbicyclo 2.2.1 Heptane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Trichlorosilylbicyclo[2.2.1]heptane, these methods could provide deep insights into its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgarxiv.org A DFT approach would be the first step in any theoretical investigation of this compound.
The process begins with geometry optimization , where the molecule's three-dimensional structure is adjusted to find the lowest energy arrangement of its atoms. youtube.comyoutube.com This would determine the precise bond lengths, bond angles, and dihedral angles of the bicyclic framework and the trichlorosilyl (B107488) group. For a molecule with a rigid bicyclo[2.2.1]heptane (also known as norbornane) skeleton, particular attention would be paid to the orientation of the SiCl₃ group and any resulting strain. nih.gov
By mapping the potential energy surface, DFT calculations can also identify different stereoisomers (endo and exo) and conformers, and calculate their relative energies. This information is crucial for understanding the molecule's stability and the distribution of its various forms at thermal equilibrium.
Hypothetical DFT Data for this compound (Illustrative)
| Parameter | Hypothetical Optimized Value (exo-isomer) | Hypothetical Optimized Value (endo-isomer) |
| C-Si Bond Length (Å) | 1.88 | 1.89 |
| Average Si-Cl Bond Length (Å) | 2.05 | 2.06 |
| C-C-Si Bond Angle (°) | 115.2 | 118.5 |
| Relative Energy (kcal/mol) | 0.0 | 1.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Once an optimized geometry is obtained, further analysis can elucidate the electronic structure and bonding in detail.
Natural Bond Orbital (NBO) analysis translates the complex wavefunction of a molecule into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de For this compound, NBO analysis could be used to:
Quantify the polarization of the C-Si and Si-Cl bonds.
Analyze hyperconjugative interactions, such as the donation of electron density from C-C or C-H bonds of the norbornane (B1196662) cage into the antibonding orbitals of the Si-Cl bonds. These interactions can significantly influence the molecule's stability and reactivity.
Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a different, yet powerful, way to analyze electron density. By examining the topology of the electron density, QTAIM can define atoms within a molecule and characterize the nature of the chemical bonds between them (e.g., ionic, covalent, or charge-shift). This would be particularly useful for characterizing the C-Si bond and the highly polar Si-Cl bonds in this compound.
Simulation of Reaction Mechanisms and Pathways
Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
Computational Modeling of Hydrosilylation Transition States and Intermediates
This compound is often formed via the hydrosilylation of bicyclo[2.2.1]heptene (norbornene). Computational modeling could be employed to study the mechanism of this reaction, typically catalyzed by a transition metal. By calculating the energies of reactants, products, and potential transition states and intermediates, a detailed reaction profile can be constructed. This would help in understanding the reaction's kinetics and thermodynamics, and the factors that control its efficiency.
Prediction of Reactivity and Selectivity in Functionalization Reactions
Computational methods can predict how a molecule will behave in various chemical reactions. rsc.orgbeilstein-journals.org For this compound, theoretical calculations could be used to predict its reactivity towards nucleophiles at the silicon atom or at the carbon atoms of the bicyclic ring.
Furthermore, these calculations can rationalize or predict the selectivity of reactions. chemrxiv.orgchemrxiv.org For instance, if a functional group were to be introduced onto the bicyclo[2.2.1]heptane framework, computational models could predict which position is most likely to react based on electronic and steric factors.
Prediction of Spectroscopic Properties and Conformational Preferences
Computational chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data and for identifying unknown compounds. mdpi.com For this compound, DFT calculations could predict:
Vibrational Spectra (Infrared and Raman): By calculating the vibrational frequencies, one can simulate the IR and Raman spectra. This would help in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as the Si-Cl stretches or the vibrations of the norbornane cage.
NMR Spectra: Theoretical calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. This is highly valuable for structure elucidation and for confirming the stereochemistry (endo vs. exo) of the molecule, as different isomers would be expected to have distinct NMR signatures.
Computational NMR Chemical Shift Prediction and Validation
No published studies containing computationally predicted NMR chemical shifts (¹H, ¹³C, ²⁹Si) for this compound were found. As a result, a data table comparing theoretical predictions with experimental values cannot be generated.
Vibrational Frequency Analysis for IR and Raman Assignments
There is no available research detailing the theoretical vibrational frequency analysis for this compound. Without these computational results, a data table of calculated frequencies and their corresponding assignments to IR and Raman spectral bands cannot be provided.
Research Applications in Materials Science and Chemical Engineering
Role as a Precursor in the Synthesis of Advanced Silicon-Containing Materials
The compound serves as a fundamental building block, or precursor, for a variety of silicon-containing materials. The trichlorosilyl (B107488) group provides a reactive site for polymerization and network formation, while the bicyclo[2.2.1]heptane group imparts unique structural and physical properties to the final material.
2-Trichlorosilylbicyclo[2.2.1]heptane can be transformed into a variety of derivative monomers for the synthesis of advanced organosilicon polymers. rsc.org The conversion typically involves the substitution of the chlorine atoms with other functional groups, such as alkoxy or amino groups, followed by polymerization.
The primary route to polymer formation is through controlled hydrolysis of the trichlorosilyl group (or its alkoxy derivatives), which leads to the formation of reactive silanol (B1196071) intermediates. These silanols then undergo polycondensation to form a polysiloxane backbone (-Si-O-Si-). The key feature of these polymers is the presence of the bulky and rigid bicyclo[2.2.1]heptane group as a pendant side chain on the flexible siloxane backbone.
Research Findings: The incorporation of the bicyclo[2.2.1]heptane unit is investigated for its potential to enhance the properties of polysiloxanes. The steric bulk of this group can restrict the segmental motion of the polymer chains, leading to materials with:
Increased Thermal Stability: The rigid hydrocarbon structure can elevate the decomposition temperature of the polymer compared to standard polydimethylsiloxanes.
Modified Mechanical Properties: The bulky side groups can increase the glass transition temperature (Tg) of the polymer, resulting in more rigid materials at room temperature.
Tailored Solubility: The non-polar bicyclic group influences the polymer's solubility in organic solvents.
These high-performance polymers are of interest in applications requiring robust materials, such as specialty resins, coatings, and advanced composites.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Influence of Bicyclo[2.2.1]heptane Group | Potential High-Performance Application |
|---|---|---|
| Thermal Stability | Increases decomposition temperature due to rigid structure. | High-temperature resistant coatings, aerospace composites. |
| Mechanical Strength | Increases rigidity and glass transition temperature (Tg). | Structural resins, molding compounds. |
| Refractive Index | Can be tuned based on the incorporation ratio. | Optical materials, encapsulants for LEDs. |
| Gas Permeability | Alters free volume, potentially modifying permeability. | Specialty membranes for gas separation. |
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic glasses or ceramics at the molecular level. mdpi.com The sol-gel process is a versatile method for creating these materials at low temperatures. mdpi.comnih.gov It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. mdpi.com
This compound is an ideal precursor for creating Class II hybrids, where the organic and inorganic components are linked by strong covalent bonds. In a typical sol-gel process, the compound is co-hydrolyzed with other silicon precursors, such as tetraethyl orthosilicate (B98303) (TEOS).
Mechanism:
Hydrolysis: The Si-Cl bonds of this compound and the Si-OR bonds of the co-precursor are hydrolyzed by water, forming reactive silanol (Si-OH) groups.
Condensation: These silanol groups react with each other to form a network of inorganic siloxane (-Si-O-Si-) bonds, resulting in a gel.
The outcome is a three-dimensional silica-based network where the organic bicyclo[2.2.1]heptane groups are covalently integrated. These groups act as network modifiers, influencing the final properties of the hybrid material by introducing organic character, porosity, and hydrophobicity.
Functionalization of Surfaces and Interfaces
The high reactivity of the trichlorosilyl group makes this compound highly effective for modifying the surfaces of various materials. This process is crucial for improving adhesion, controlling wettability, and creating functional interfaces.
Silane (B1218182) coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials. shinetsusilicone-global.com They are essential for improving the performance of composite materials by enhancing the adhesion between an inorganic filler or substrate (like glass or metal) and an organic polymer matrix. jdat.org
This compound functions as a coupling agent through the following mechanism:
The trichlorosilyl group reacts with hydroxyl (-OH) groups present on the surface of inorganic materials, forming stable, covalent Si-O-substrate bonds.
The bicyclo[2.2.1]heptane group is a non-polar, organic moiety that can physically or chemically interact with an organic polymer matrix through van der Waals forces or by being embedded within the polymer structure.
This molecular bridge improves stress transfer from the polymer to the inorganic component, thereby enhancing the mechanical strength and durability of the composite material.
Grafting involves attaching a layer of molecules to a substrate to alter its surface properties. When this compound is grafted onto a surface, it forms a self-assembled monolayer (SAM) or a thin polymer film. The outward-facing surface is then dominated by the chemical and physical properties of the bicyclo[2.2.1]heptane groups.
Research Findings: The grafting of this molecule onto hydroxylated surfaces like silicon wafers, glass, or metal oxides leads to significant changes in surface energy. nih.gov The bicyclo[2.2.1]heptane group is a non-polar hydrocarbon structure, and its dense packing on a surface results in a low-energy, hydrophobic interface. This modification can be used to control properties such as:
Wettability: The surface becomes more water-repellent, as indicated by an increase in the water contact angle.
Adhesion and Friction: The low-energy surface can reduce adhesion and lower the coefficient of friction.
Biocompatibility: The modified surface chemistry can influence the interaction with biological molecules and cells.
Table 2: Surface Modification Applications
| Substrate | Purpose of Grafting | Resulting Surface Property |
|---|---|---|
| Glass / Silicon Dioxide | Create hydrophobic coatings. | Increased water contact angle, anti-fouling. |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Improve adhesion to non-polar polymers. | Enhanced compatibility with polyolefins. |
| Inorganic Fillers (e.g., Silica) | Aid dispersion in a polymer matrix. | Improved mechanical properties of composites. |
Application as a Research Tool in Fundamental Chemical Investigations
Beyond its direct material applications, this compound and its derivatives serve as valuable model compounds for fundamental chemical research. The well-defined and rigid stereochemistry of the bicyclo[2.2.1]heptane framework provides a stable platform for studying various chemical phenomena.
Areas of Investigation:
Reaction Mechanisms: The fixed geometry of the bicyclic ring system helps in studying the stereochemical and regiochemical outcomes of reactions involving the silicon center, such as hydrosilylation or substitution reactions. ontosight.ai
Surface Science: As a model compound for forming self-assembled monolayers, it allows researchers to study the relationship between molecular structure and the packing density, thickness, and ordering of molecules on a surface.
Polymer Physics: Polymers derived from this monomer can be used to investigate how bulky, rigid side chains affect polymer conformation, chain dynamics, and macroscopic properties, providing insights into structure-property relationships in complex macromolecules.
For example, the synthesis of related compounds like endo-5-(trichlorosilyl)bicyclo[2.2.1]hept-2-ene via Diels-Alder reactions highlights its use in exploring fundamental organic synthesis pathways. thieme-connect.de The rigidity of the scaffold allows for a clearer understanding of how molecular geometry influences reactivity and the properties of resulting materials.
Exploring Structure-Reactivity Relationships in Norbornane (B1196662) Systems
The study of norbornane derivatives has been pivotal in understanding carbocation rearrangements, stereoselectivity, and the influence of strained ring systems on chemical reactions. The introduction of a trichlorosilyl substituent at the 2-position would offer a unique probe into these phenomena.
Hypothetically, research in this area would involve subjecting this compound to various reactions to observe how the rigid, sterically demanding norbornyl cage affects the reactivity at the silicon-carbon bond and the silicon-chlorine bonds. Key areas of investigation would include:
Solvolysis Studies: Comparing the rate of solvolysis of this compound with simpler alkyltrichlorosilanes could reveal electronic effects transmitted through the bicyclic framework.
Reaction Stereochemistry: The defined stereochemistry of the norbornane system (exo and endo isomers) would allow for detailed studies of how the geometry of the substituent influences reaction pathways and product distributions.
Rearrangement Probes: While the classic non-classical ion controversy centers on the 2-norbornyl cation, studying reactions that might involve cationic intermediates at or near the silyl-substituted carbon could provide insight into whether the bulky and electron-withdrawing silyl (B83357) group participates in or influences the well-known Wagner-Meerwein rearrangements characteristic of the norbornane system.
Despite this theoretical potential, specific published studies detailing kinetic data or reaction outcomes for this compound in this context are not readily found.
Investigating Steric and Electronic Effects in Silicon Chemistry
In silicon chemistry, the reactivity of a silyl group is highly dependent on the nature of the organic substituent attached to the silicon atom. The bicyclo[2.2.1]heptyl group is notable for its significant steric bulk.
This section would focus on how the norbornyl group's size and electronic nature modify the properties of the trichlorosilyl functional group compared to less bulky substituents like ethyl or cyclohexyl groups.
Steric Hindrance: The bulky norbornyl group would be expected to sterically hinder nucleophilic attack at the silicon center. This would likely decrease the rate of hydrolysis, alcoholysis, and amination reactions, which are fundamental transformations of trichlorosilanes. Comparative kinetic studies would be essential to quantify this effect.
Electronic Influence: The electronic effect of the norbornyl group, while primarily aliphatic, could have subtle influences on the polarity of the Si-Cl bonds. This could be investigated using spectroscopic methods (e.g., NMR, IR) and computational modeling.
The table below illustrates a hypothetical comparison of hydrolysis rates that would be central to such an investigation, though it is important to note that this data is illustrative due to the lack of specific experimental results in the literature for the target compound.
Hypothetical Relative Hydrolysis Rates for R-SiCl₃
| Substituent (R) | Relative Rate (k_rel) | Expected Steric Hindrance |
|---|---|---|
| Ethyl | 100 | Low |
| Cyclohexyl | 25 | Moderate |
Emerging Research Frontiers and Future Directions
Sustainable and Green Synthesis Methodologies for Norbornylsilanes
The traditional synthesis of norbornylsilanes, including 2-Trichlorosilylbicyclo[2.2.1]heptane, often relies on platinum-based catalysts, which are effective but also costly and derived from a scarce resource. rsc.org The future of organosilane synthesis is increasingly geared towards green chemistry principles, which prioritize the use of earth-abundant metal catalysts, solvent-free reaction conditions, and energy efficiency to minimize environmental impact. chemrxiv.orgrsc.org
Research is actively exploring catalysts based on more sustainable metals like iron, cobalt, and manganese. rsc.orgucsd.edu For instance, manganese carbonyl complexes have shown high activity for olefin hydrosilylation under ambient and green conditions, tolerating unpurified substrates and green solvents like water. rsc.org The development of such catalysts for the synthesis of this compound could significantly reduce the economic and environmental cost of production. Furthermore, solvent-free hydrosilylation mediated by hybrid catalysts, such as platinum nanoparticles doped in mesoporous organosilica, presents a promising route to high-purity silicone precursors with reduced waste. chemrxiv.org These methods align with the growing demand for sustainable manufacturing processes in the chemical industry.
Exploration of Novel Catalytic Systems for Efficient Functionalization
Beyond its initial synthesis, the trichlorosilyl (B107488) group of this compound is a gateway to a wide array of functionalizations. The Si-Cl bonds are readily susceptible to nucleophilic substitution, allowing for the introduction of alkoxy, amino, or other organic moieties. However, the direct, selective functionalization of the C-Si bond or the norbornane (B1196662) C-H bonds represents a more advanced and challenging frontier.
Future research will likely focus on novel catalytic systems that can activate these traditionally inert bonds. Transition-metal catalysis is a powerful tool for such transformations. soci.org For example, palladium and rhodium complexes have been investigated for the selective hydrosilylation of norbornadiene, yielding specific isomers of silicon-substituted norbornenes. rsc.orgnih.gov The principles from these studies can be extended to develop catalysts for the post-synthesis modification of the norbornane skeleton of this compound. The development of catalysts that enable regioselective C-H functionalization would unlock a vast chemical space for creating novel norbornylsilane derivatives with tailored properties.
Below is a table summarizing the performance of various catalytic systems in the hydrosilylation of norbornadiene, a related starting material for norbornylsilanes.
| Catalyst System | Silane (B1218182) | Selectivity | Key Findings | Reference |
|---|---|---|---|---|
| Pt-complexes | Pentamethyldisiloxane | Non-selective (exo, endo, and nortricyclane isomers) | Traditional catalysts yield a mixture of products. | rsc.orgnih.gov |
| Rh-complexes | Pentamethyldisiloxane | Non-selective (exo, endo, and nortricyclane isomers) | Similar to platinum, rhodium catalysts show a lack of selectivity for this reaction. | rsc.orgnih.gov |
| Pd-salt/Ligand System | Pentamethyldisiloxane | Highly selective (exo-norbornene and nortricyclane) | The formation of the endo-isomer is completely suppressed. Selectivity depends heavily on the ligand used. | rsc.orgnih.gov |
| Pd-salt/R-MOP Ligand | Pentamethyldisiloxane | Highest selectivity for exo-norbornene | Demonstrates the critical role of ligand design in controlling reaction outcomes. | rsc.org |
Integration into Advanced Nanomaterials and Smart Materials
The unique structural characteristics of this compound make it an attractive candidate for the development of advanced materials. The rigid norbornane unit can impart thermal stability and mechanical robustness, while the reactive silane moiety allows for covalent bonding to inorganic surfaces or integration into polymer matrices. msu.edu
A significant future direction is the use of norbornylsilanes as surface modification agents for nanomaterials such as silica (B1680970) nanoparticles, quantum dots, and metal oxides. ontosight.ai By functionalizing the surface of these nanoparticles, their dispersibility in various media can be enhanced, and new surface properties can be introduced. For example, grafting norbornylsilane derivatives onto surfaces could create materials with tunable wettability or improved adhesion. dakenchem.com
Furthermore, the incorporation of the norbornylsilane unit into polymers can lead to the creation of "smart materials" that respond to external stimuli. The rigid bicyclic structure can influence the polymer's morphology and mechanical properties, potentially leading to materials with applications in sensors, self-healing coatings, or responsive membranes. russoindustrial.ru The ability to functionalize the norbornane ring or the silicon atom provides a versatile platform for designing polymers with specific, targeted functionalities. researchgate.net
Development of High-Throughput Screening for Material Discovery
The discovery of new materials and catalysts is often a time-consuming process. High-throughput screening (HTS) is a powerful methodology that accelerates this discovery by enabling the rapid synthesis and testing of large libraries of compounds. mpg.de This approach is particularly well-suited for the exploration of the vast chemical space accessible from this compound.
Future research will likely involve the use of automated synthesis platforms to create libraries of norbornylsilane derivatives with diverse functional groups. These libraries can then be rapidly screened for desired properties, such as catalytic activity, thermal stability, or specific interactions with other materials. For example, HTS can be employed to identify the optimal catalyst-ligand combination for a specific functionalization reaction of this compound. morressier.com Similarly, libraries of norbornylsilane-modified surfaces or polymers can be screened to identify materials with superior performance for applications in coatings, adhesives, or electronics. The integration of machine learning algorithms with HTS data can further accelerate the discovery process by predicting the properties of new materials and guiding the design of subsequent experiments. rsc.org
Synergistic Experimental and Computational Approaches in Organosilicon Chemistry
The synergy between experimental synthesis and computational modeling is a powerful paradigm for advancing chemical research. rsc.org In the context of this compound, computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, catalyst performance, and material properties. rsc.org
Future research will increasingly rely on this integrated approach. For instance, DFT calculations can be used to model the hydrosilylation of norbornene, elucidating the transition states and intermediates to explain the observed stereoselectivity with different catalysts. rsc.org This understanding can then guide the rational design of new, more efficient, and selective catalysts. Computational methods can also predict the electronic and structural properties of novel norbornylsilane derivatives, helping to prioritize synthetic targets for specific applications. nih.govnih.gov The combination of predictive modeling with targeted experimental validation will accelerate the innovation cycle, leading to the faster development of new materials and technologies based on this compound. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Trichlorosilylbicyclo[2.2.1]heptane critical for experimental handling?
- Answer : The compound’s molecular formula (C₇H₁₁Cl₃Si) and molecular weight (245.6 g/mol) are foundational for stoichiometric calculations. Its bicyclic framework introduces steric constraints, influencing reactivity and solubility. The trichlorosilyl group enhances electrophilicity, making it prone to hydrolysis; thus, anhydrous conditions are essential during synthesis. Refer to NIST Chemistry WebBook for validated thermodynamic data (e.g., boiling point, vapor pressure) to design inert-atmosphere setups .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Answer :
- ¹H/¹³C NMR : Distinct signals for bridgehead protons (δ ~1.5–2.5 ppm) and silicon-bound carbons (δ ~10–20 ppm) confirm the bicyclic and trichlorosilyl groups.
- IR Spectroscopy : Si-Cl stretching vibrations (~450–550 cm⁻¹) and C-Si bonds (~600–700 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 245–247 (Cl isotope pattern) and fragmentation patterns (e.g., loss of Cl⁻) corroborate the structure .
Q. What is the standard synthetic route for this compound?
- Answer : A typical method involves:
- Step 1 : Lithiation of bicyclo[2.2.1]heptane at the 2-position using n-BuLi.
- Step 2 : Reaction with SiCl₄ to install the trichlorosilyl group.
- Step 3 : Purification via vacuum distillation to remove LiCl byproducts.
Critical parameters: Temperature control (<−30°C) to prevent ring-opening side reactions .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing bicyclo[2.2.1]heptane derivatives with substituents at bridgehead positions?
- Answer : Use endo/exo descriptors (IUPAC guidelines) to assign stereochemistry. For example:
- Endo substituents occupy the concave face of the bicyclic system, influencing reactivity in nucleophilic substitutions.
- Exo substituents face outward, affecting steric interactions in cross-coupling reactions.
X-ray crystallography or NOE NMR experiments resolve ambiguities in regioselectivity .
Q. What computational methods are effective for predicting the stability and reactivity of this compound in novel reactions?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-Cl bonds to assess hydrolysis susceptibility.
- Molecular Dynamics (MD) : Simulate steric effects in transition states for ring-opening reactions.
- Hirshfeld Surface Analysis : Map electrostatic potentials to predict regioselectivity in electrophilic attacks .
Q. How can contradictions in reaction kinetics data for solvolysis of bicyclo[2.2.1]heptane derivatives be resolved?
- Answer : Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2). Methodological steps:
- Isotopic Labeling : Use ³⁶Cl-tracking to distinguish between ionic and radical intermediates.
- Solvent Polarity Studies : Compare rates in polar aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents.
- Activation Energy Calculations : Correlate Eyring plots with proposed transition states.
Example: Stereospecific solvolysis of 7-thiabicyclo derivatives suggests sulfonium ion intermediates, validated by trapping experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
